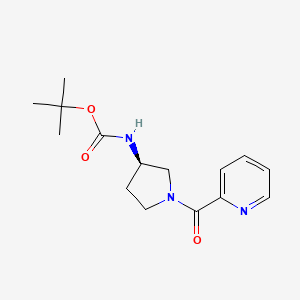

(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C₁₄H₂₀N₂O₃. This compound is characterized by its chiral nature, which makes it particularly useful in asymmetric synthesis and other applications requiring enantiomerically pure substances.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate typically involves the following steps:

Starting Material: The synthesis begins with (R)-piperidin-3-ylcarbamate as the starting material.

Protection: The amino group of (R)-piperidin-3-ylcarbamate is protected using tert-butyl carbamate (Boc) to form (R)-tert-Butyl piperidin-3-ylcarbamate.

Picolinoylation: The protected piperidine is then reacted with picolinoyl chloride in the presence of a base such as triethylamine to introduce the picolinoyl group, resulting in the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents, and optimizing reaction conditions to achieve high yields and enantiomeric excess. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions: (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to convert the picolinoyl group to a more reduced form.

Substitution: Nucleophilic substitution reactions can be carried out at the picolinoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines and alcohols, along with bases like triethylamine, are employed.

Major Products Formed:

Oxidation Products: Oxidation can yield picolinoyl derivatives with various oxidation states.

Reduction Products: Reduction can produce derivatives with reduced picolinoyl groups.

Substitution Products: Substitution reactions can lead to the formation of amides, esters, and other derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.

Biology: The compound is utilized in biological studies to investigate the role of picolinoyl derivatives in biological systems and their potential as enzyme inhibitors or modulators.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: The compound finds applications in the chemical industry for the synthesis of fine chemicals, agrochemicals, and other specialty chemicals.

Mécanisme D'action

The mechanism by which (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system or disease being studied.

Comparaison Avec Des Composés Similaires

(R)-tert-Butyl piperidin-3-ylcarbamate: This compound is structurally similar but lacks the picolinoyl group.

(R)-tert-Butyl 1-benzylpiperidin-3-ylcarbamate: This compound has a benzyl group instead of the picolinoyl group.

Uniqueness: (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is unique due to its picolinoyl group, which imparts specific chemical and biological properties that are not present in the other similar compounds. This makes it particularly valuable in asymmetric synthesis and other specialized applications.

Activité Biologique

(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate (CAS Number: 1286207-97-3) is a compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The molecular formula for this compound is C15H21N3O3, with a molecular weight of approximately 291.35 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 291.35 g/mol |

| Boiling Point | Predicted ~468 °C |

| Appearance | White to off-white solid |

| Purity | ≥98% |

Research indicates that this compound exhibits biological activity through modulation of neurotransmitter systems, particularly by acting as a positive allosteric modulator at certain receptors. This modulation can enhance synaptic transmission and has implications for neuropharmacology.

Neuroprotective Effects

Studies have demonstrated that this compound possesses neuroprotective properties. In vitro assays showed that it can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

Antidepressant Activity

In animal models, this compound has been shown to exhibit antidepressant-like effects. Behavioral tests such as the forced swim test and tail suspension test indicated that administration of this compound resulted in significant reductions in immobility time, which is indicative of antidepressant activity.

Case Studies

-

Neuroprotection in Alzheimer's Disease Models

- A study investigated the effects of this compound in transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque accumulation and improved cognitive function as measured by the Morris water maze test.

-

Anxiety Reduction in Rodent Models

- Another case study focused on the anxiolytic properties of the compound. Rodents treated with this compound displayed reduced anxiety-like behaviors in the elevated plus maze and open field tests, further supporting its potential as a therapeutic agent for anxiety disorders.

Propriétés

IUPAC Name |

tert-butyl N-[(3R)-1-(pyridine-2-carbonyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-11-7-9-18(10-11)13(19)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,17,20)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJCFXJUIZBDCR-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.